molecular formula C11H13NO B1289691 4-Benzylpyrrolidin-2-one CAS No. 30200-04-5

4-Benzylpyrrolidin-2-one

Cat. No.: B1289691
CAS No.: 30200-04-5
M. Wt: 175.23 g/mol
InChI Key: OKESWHAZOJRHIT-UHFFFAOYSA-N
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Description

4-Benzylpyrrolidin-2-one, also known as 4-benzylpiperidin-2-one, is a prominent compound in organic chemistry. It is a five-membered lactam with a benzyl group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and industrial processes.

Biochemical Analysis

Biochemical Properties

4-Benzylpyrrolidin-2-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. This activation leads to changes in gene expression that promote cell growth and division. Moreover, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting or activating their activity. For example, this compound has been shown to inhibit the enzyme acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system. These long-term effects are likely due to changes in gene expression and cellular metabolism that are induced by this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and improve memory by increasing the levels of acetylcholine in the brain. At high doses, this compound can have toxic effects, leading to symptoms such as convulsions and respiratory distress. These adverse effects are likely due to the overstimulation of cholinergic pathways and the disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to neurotransmitter metabolism and energy production. This compound can interact with enzymes such as acetylcholinesterase and monoamine oxidase, influencing the levels of neurotransmitters in the brain. Additionally, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as the organic cation transporter, and can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and the duration of its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications that direct its localization. The presence of this compound in different subcellular compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpyrrolidin-2-one typically involves the cyclization of N-substituted piperidines. One common method is the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of specific oxidants and additives can tune the selectivity of the reaction to yield the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation and alkylation reactions are common, with reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Benzylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is a key component in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Piperidin-2-one

Uniqueness: The presence of the benzyl group in 4-Benzylpyrrolidin-2-one enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it unique compared to its analogs .

Properties

IUPAC Name

4-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKESWHAZOJRHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596238
Record name 4-Benzylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30200-04-5
Record name 4-Benzylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing the optically active metabolite CM2 of Clausenamide?

A1: Clausenamide is a natural product with various biological activities. [] Understanding the activity and metabolic fate of its metabolites, like CM2 (3, 5-dihydroxy- 5-(α-hydroxylbenzyl)-1-methyl-4-benzylpyrrolidin-2-one), is crucial for exploring its therapeutic potential. Synthesizing optically active CM2 allows researchers to study its specific biological properties and compare them to the parent compound. This can provide insights into structure-activity relationships and guide the development of more potent and selective derivatives.

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